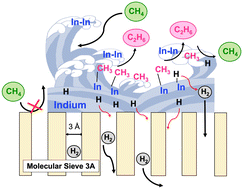Selective conversion of methane to ethane and hydrogen over In/molecular-sieve-3A catalyst†
Catalysis Science & Technology Pub Date: 2023-10-17 DOI: 10.1039/D3CY01217D
Abstract
Direct conversion of methane to valuable chemicals has gained much attention. Besides, silica-supported liquid–metal indium catalysts (In/SiO2) for the direct dehydrogenative conversion of methane (DCM) to higher hydrocarbons with 4% yield and 70% selectivity at 1173 K have been reported. In this work, In catalyst was found to be an excellent catalyst for the DCM reaction and selective formation of ethane and hydrogen without carbon deposition at the lower temperature of 873 K. The catalytic activity of In was strongly depended on supports at 873 K, and the molecular-sieve-3A (MS3A)-support calcined at 1123 K was more effective than the SiO2 support. Selective conversion of methane to ethane and hydrogen proceeded on the In/MS3A catalyst. The role of the MS3A support in the DCM reaction is discussed.


Recommended Literature
- [1] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [2] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [3] On splitting of the NICS(1) magnetic aromaticity index†
- [4] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [5] Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†
- [6] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [7] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [8] Determination of halofuginone hydrobromide in medicated animal feeds
- [9] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [10] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 151055-86-6









